molecular formula C7H4ClN3O B1321543 1H-Benzotriazole-5-carbonyl chloride CAS No. 46053-85-4

1H-Benzotriazole-5-carbonyl chloride

Cat. No. B1321543
CAS RN: 46053-85-4
M. Wt: 181.58 g/mol
InChI Key: CJVLOOASHNOITA-UHFFFAOYSA-N
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Description

1H-Benzotriazole-5-carbonyl chloride is a derivative of benzotriazole, a class of heterocyclic compounds consisting of a benzene ring fused to a triazole ring. Benzotriazoles are known for their applications as corrosion inhibitors and are frequently used in various industrial and domestic products. They have been studied extensively due to their persistence in the environment and their transformation products .

Synthesis Analysis

The synthesis of benzotriazole derivatives often involves the functionalization of the benzotriazole moiety. For instance, N-functionalized benzotriazole-1-carboximidoyl chlorides have been prepared as stable synthetic equivalents for isocyanide dichlorides, which can be further reacted to produce polysubstituted guanidines and other heterocyclic compounds . Additionally, 1-(2H-Azirine-2-carbonyl)benzotriazoles have been synthesized through the reaction of benzotriazole with 2H-azirine-2-carbonyl chlorides, leading to the formation of pyrrole-containing heterocycles .

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives can be elucidated using various spectroscopic techniques. For example, novel triazole and pyrazole derivatives have been characterized by IR and 13C NMR spectroscopy, confirming the presence of functional groups such as CN . X-ray crystallography has also been employed to confirm the structure of methyl derivatives of benzotriazole compounds .

Chemical Reactions Analysis

Benzotriazole derivatives undergo a range of chemical reactions. The reaction of benzotriazole with aldehydes and thionyl chloride can yield (benzotriazol-1-yl)-1-chloroalkanes and bis(benzotriazolyl)alkanes . Furthermore, benzotriazole-1-carboxamide, an effective carbamoyl chloride substitute, can be synthesized from 1,2-diaminobenzene and has shown reactivity in solution, equilibrating to give a mixture of isomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzotriazole derivatives are influenced by their functional groups and molecular structure. For instance, the biotransformation of benzotriazoles in activated sludge has been studied, revealing partial persistence in conventional wastewater treatment and the formation of transformation products such as hydroxylated benzotriazoles . The phototransformation mechanisms of 1H-benzotriazole have been characterized using compound-specific isotope analysis, indicating that direct photolysis and indirect photolysis by OH radicals can lead to different transformation products .

Relevant Case Studies

Case studies involving benzotriazole derivatives often focus on their environmental impact and applications in synthesis. The aerobic biological degradation mechanisms of benzotriazoles have been investigated, identifying major transformation products and elucidating degradation pathways . In another study, the phototransformation of 1H-benzotriazole in aquatic environments was characterized, providing insights into the reaction mechanisms and potential environmental fate of these compounds .

Scientific Research Applications

Biotransformation and Environmental Persistence

1H-Benzotriazole-5-carbonyl chloride, as part of the benzotriazole family, is significant in environmental studies, particularly concerning water pollution and treatment. Huntscha et al. (2014) explored the biodegradation pathways of benzotriazoles, including 1H-Benzotriazole-5-carbonyl chloride, in activated sludge. The study identified major transformation products, such as 1H-benzotriazole-5-carboxylic acid, and elucidated various degradation pathways like oxidation and hydroxylation, emphasizing the role of these compounds in biological wastewater treatment (Huntscha et al., 2014).

Water Cycle and Removal Techniques

T. Reemtsma et al. (2010) investigated the occurrence and removal of benzotriazoles, including 1H-Benzotriazole-5-carbonyl chloride, in municipal wastewater. The study found these compounds to be persistent in wastewater treatment processes, with implications for surface water pollution. It suggests activated carbon filtration and ozonation as potential methods for removing benzotriazoles from water sources (Reemtsma et al., 2010).

Synthetic Applications

Katritzky et al. (2000) demonstrated the use of 1H-Benzotriazole-5-carbonyl chloride in the homologation of carboxylic acids, presenting a safe alternative to the traditional Arndt-Eistert reaction. This process is significant in organic synthesis, indicating the role of benzotriazoles in facilitating complex chemical transformations (Katritzky et al., 2000).

Environmental Monitoring

Muschietti et al. (2020) developed a method using commercial screen-printed electrodes for sensing benzotriazoles, like 1H-Benzotriazole-5-carbonyl chloride, in water samples. This study underscores the importance of monitoring these compounds in environmental contexts due to their potential ecotoxicological effects (Muschietti et al., 2020).

Phototransformation Mechanisms

Langping Wu et al. (2021) characterized the phototransformation mechanisms of 1H-Benzotriazole, a related compound, using compound-specific isotope analysis. This research provides insights into the environmental degradation processes of benzotriazoles and helps in understanding their behavior under various environmental conditions (Wu et al., 2021).

Safety And Hazards

  • Disposal : Dispose of BTCC according to local regulations .

Future Directions

: Sigma-Aldrich : ChemSpider : S741035 | smolecule

properties

IUPAC Name

2H-benzotriazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-7(12)4-1-2-5-6(3-4)10-11-9-5/h1-3H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVLOOASHNOITA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622549
Record name 2H-Benzotriazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzotriazole-5-carbonyl chloride

CAS RN

46053-85-4
Record name 2H-Benzotriazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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